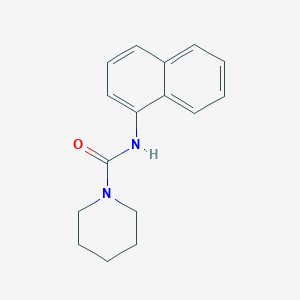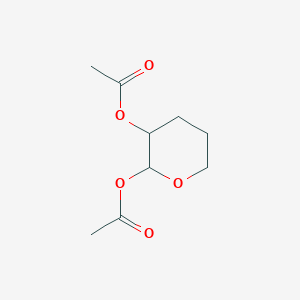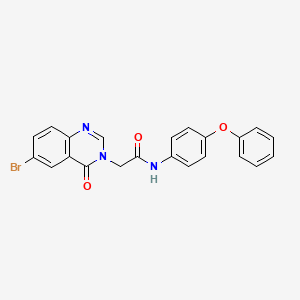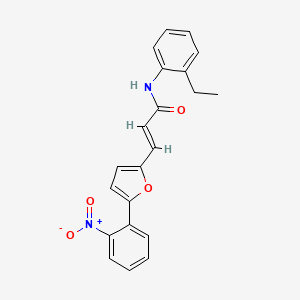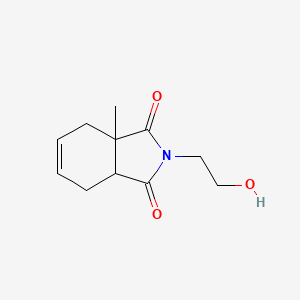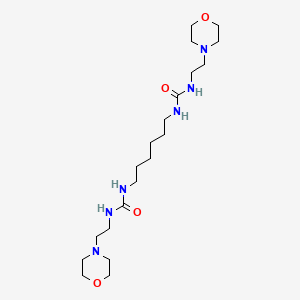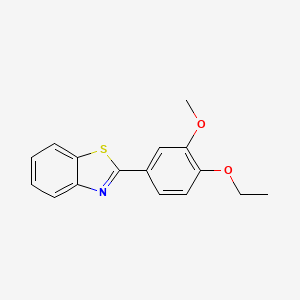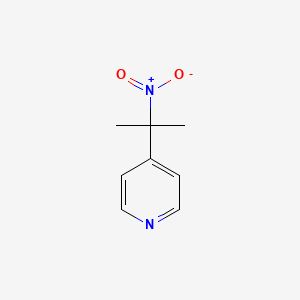
(4-Methylphenyl)(triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)(triphenyl)silane is an organosilicon compound with the molecular formula C25H22Si It is characterized by a silicon atom bonded to one 4-methylphenyl group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(triphenyl)silane typically involves the reaction of phenylmagnesium bromide with 4-methylphenyltrichlorosilane. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent. The reaction mixture is then quenched with water to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methylphenyl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydride donors to form silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)(triphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)(triphenyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. This property is exploited in catalysis, where the compound acts as a catalyst or catalyst precursor in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Triphenylsilane: Similar in structure but lacks the 4-methylphenyl group.
Tetraphenylsilane: Contains four phenyl groups bonded to silicon.
Phenyltrimethylsilane: Features three methyl groups and one phenyl group bonded to silicon.
Uniqueness: (4-Methylphenyl)(triphenyl)silane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural variation allows for specific applications in organic synthesis and materials science that are not possible with other organosilicon compounds .
Eigenschaften
CAS-Nummer |
18858-75-8 |
|---|---|
Molekularformel |
C25H22Si |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(4-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI-Schlüssel |
HBEZDGZGNCZVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


